molecular formula C9H10N2O4 B15137368 Brigimadlin intermediate-1

Brigimadlin intermediate-1

Cat. No.: B15137368
M. Wt: 210.19 g/mol
InChI Key: AAPWHMLRYVZJKJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methyl-3-nitrobenzoate is an aromatic ester derivative featuring a benzoate backbone with distinct substituents: an amino group (-NH₂) at position 4, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 2. The methyl ester moiety (-COOCH₃) at the carboxylate position enhances solubility in organic solvents compared to its carboxylic acid counterpart.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 4-amino-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3

InChI Key

AAPWHMLRYVZJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Pathways

Stepwise Functionalization of the Benzene Ring

The synthesis of methyl 4-amino-2-methyl-3-nitrobenzoate typically follows a multi-step sequence to introduce substituents at specific positions on the aromatic ring. The most common approach involves:

  • Nitration of 2-Methylbenzoic Acid :

    • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.
    • Conditions : Reaction at 0–5°C for 2 hours to yield 3-nitro-2-methylbenzoic acid.
    • Regioselectivity : The methyl group at position 2 directs nitration to the meta position (C3) due to its electron-donating inductive effect.
  • Amination at Position 4 :

    • Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group at C4 to an amino group.
    • Protection Strategies : Acetylation (acetic anhydride) is often employed to protect the amino group during subsequent steps.
  • Esterification of the Carboxylic Acid :

    • Fischer Esterification : Reaction with methanol (CH₃OH) and sulfuric acid (H₂SO₄) under reflux (65–70°C) for 1–16 hours.
    • Yield : ~75–85% after purification via liquid-liquid extraction (ethyl acetate/water).
Table 1: Key Reaction Parameters for Stepwise Synthesis
Step Reagents/Conditions Temperature Time Yield (%)
Nitration HNO₃/H₂SO₄ 0–5°C 2 hr 68–72
Amination H₂/Pd/C or SnCl₂/HCl 25–50°C 4–6 hr 80–85
Esterification CH₃OH/H₂SO₄ 65–70°C 1–16 hr 75–85

One-Pot Synthesis via Sequential Functionalization

Recent advancements have enabled a streamlined one-pot synthesis to reduce purification steps:

  • Simultaneous Nitration and Methylation :

    • Reagents : Methylation agents (e.g., dimethyl sulfate) combined with nitrating agents.
    • Conditions : Controlled addition at 10–15°C to prevent over-nitration.
  • In-Situ Esterification :

    • Direct conversion of the intermediate carboxylic acid to the methyl ester using excess methanol and acid catalysis.

Optimization of Reaction Conditions

Nitration Efficiency and Selectivity

The position of the nitro group is critical for subsequent amination. Studies indicate that:

  • Lower Temperatures (0–5°C) : Favor mono-nitration at C3, minimizing di-nitrated byproducts.
  • Solvent Systems : Use of dichloromethane (DCM) improves solubility of intermediates, enhancing reaction homogeneity.

Catalytic Hydrogenation vs. Chemical Reduction

  • Catalytic Hydrogenation (H₂/Pd/C) :
    • Advantages : Higher selectivity, avoids acidic waste.
    • Disadvantages : Requires specialized equipment for gas handling.
  • Chemical Reduction (SnCl₂/HCl) :
    • Advantages : Cost-effective, suitable for large-scale production.
    • Disadvantages : Generates tin-based waste, necessitating rigorous purification.
Table 2: Comparison of Reduction Methods
Parameter Catalytic Hydrogenation Chemical Reduction
Yield (%) 82–88 78–85
Purity >95% 90–93%
Environmental Impact Low (no heavy metals) High (tin waste)

Purification and Characterization

Liquid-Liquid Extraction

  • Solvent System : Ethyl acetate and saturated sodium bicarbonate (NaHCO₃).
  • Efficiency : Removes unreacted acids and polar byproducts, with a recovery rate of 85–90%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.12 (s, 1H, Ar-H), δ 6.95 (d, 1H, Ar-H), δ 3.89 (s, 3H, OCH₃), δ 2.45 (s, 3H, CH₃).
  • IR (KBr) :
    • Peaks at 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂), and 3350 cm⁻¹ (NH₂).
Table 3: Physicochemical Properties
Property Value Source
Melting Point 204–206°C
Boiling Point 392.8±22.0°C
Density 1.4±0.1 g/cm³

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and safer handling of exothermic nitration.
  • Throughput : 50–100 kg/day with >90% purity.

Waste Management

  • Nitric Acid Recovery : Distillation and reuse reduce environmental footprint.
  • Tin Waste Neutralization : Alkaline treatment precipitates tin hydroxides for safe disposal.

Chemical Reactions Analysis

Brigimadlin intermediate-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol.

Mechanism of Action

Brigimadlin intermediate-1 exerts its effects by binding to the MDM2 protein and blocking its interaction with p53. This prevents MDM2 from inactivating p53, thereby restoring the tumor-suppressor function of p53. The restored p53 function leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of Methyl 4-amino-2-methyl-3-nitrobenzoate to other nitro-aromatic and amino-substituted benzoates are critical for understanding its reactivity, stability, and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
Methyl 4-amino-2-methyl-3-nitrobenzoate -NH₂ (4), -CH₃ (2), -NO₂ (3) C₉H₁₀N₂O₄ 210.19 g/mol Amino, nitro, methyl ester Intermediate in drug synthesis
4-Nitrobenzyl amine -NH₂ (4), -NO₂ (1) C₇H₇N₂O₂ 153.14 g/mol Amino, nitro Substrate for enzyme studies
3-Methoxy-4-nitrobenzoic acid -OCH₃ (3), -NO₂ (4), -COOH (1) C₈H₇NO₅ 197.14 g/mol Methoxy, nitro, carboxylic acid Precursor for dyes or polymers
Methyl 4-amino-3-fluoro-5-nitrobenzoate -NH₂ (4), -F (3), -NO₂ (5) C₈H₇FN₂O₄ 214.15 g/mol Amino, nitro, fluoro, ester Fluorinated drug candidate

Key Observations :

Functional Group Positioning: The amino and nitro groups in Methyl 4-amino-2-methyl-3-nitrobenzoate are meta to each other (positions 4 and 3), creating a steric and electronic environment distinct from analogues like 4-nitrobenzyl amine (para-substituted nitro and amino groups). This positioning may influence hydrogen-bonding patterns, as seen in studies on nitro-aromatic crystals .

Electronic Effects :

  • The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitution to specific positions. In contrast, the methoxy group in 3-Methoxy-4-nitrobenzoic acid () is electron-donating, altering electronic distribution and acidity (pKa ~2.5 for nitrobenzoic acids vs. ~4.5 for methoxy-nitro analogues) .

Fluorinated Analogues: Fluorine substitution (e.g., Methyl 4-amino-3-fluoro-5-nitrobenzoate, ) increases lipophilicity and metabolic stability, making such derivatives more viable in drug design .

Synthetic Utility: Substrate analogues like 4-amino-L-phenylalanine () highlight the role of nitro and amino groups in enzyme inhibition or catalysis. Methyl 4-amino-2-methyl-3-nitrobenzoate’s ester group allows facile hydrolysis to carboxylic acids, enabling modular synthesis .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-methyl-3-nitrobenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nitration and esterification steps. For optimization, vary reaction parameters (temperature, solvent polarity, catalyst loading) while monitoring yields via HPLC or GC-MS. Intermediate characterization should include 1H^1H-NMR to confirm regioselectivity of nitro-group placement and IR spectroscopy to track ester formation. X-ray crystallography (using SHELX for refinement ) can resolve ambiguities in substituent positions. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity, with TLC monitoring to ensure homogeneity.

Q. Which purification techniques are most effective for isolating Methyl 4-amino-2-methyl-3-nitrobenzoate from byproducts like nitration isomers?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates isomers based on polarity differences. For large-scale purification, recrystallization in ethanol/water (7:3 v/v) exploits solubility variations. Confirm purity via melting point analysis and 13C^{13}C-NMR to detect residual solvents or isomers. High-resolution mass spectrometry (HRMS) validates molecular composition.

Q. How do intermediate functional groups (e.g., nitro, amino, ester) influence reactivity in downstream modifications?

  • Methodological Answer : The nitro group directs electrophilic substitution meta to itself, while the amino group (after reduction) activates the ring for further functionalization. For example, hydrogenation of the nitro group to amine (using Pd/C in ethanol) enables coupling reactions (e.g., amidation). Ester hydrolysis (NaOH/MeOH) yields carboxylic acid derivatives. Monitor reaction progress via FT-IR for loss/gain of functional groups (e.g., nitro stretch at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in Methyl 4-amino-2-methyl-3-nitrobenzoate crystals be engineered for supramolecular applications?

  • Methodological Answer : Co-crystallize with complementary H-bond donors/acceptors (e.g., carboxylic acids). Analyze packing motifs via single-crystal X-ray diffraction (SC-XRD) using SHELXL and visualize with ORTEP-3 . Graph set analysis (Etter’s formalism) identifies recurring motifs (e.g., R22(8)R_2^2(8) rings) . Adjust substituents (e.g., methyl vs. fluoro) to modulate H-bond strength and dimensionality.

Q. What strategies resolve contradictory spectral data (e.g., 1H^1H1H-NMR splitting vs. X-ray structures) arising from tautomerism or dynamic effects?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes static vs. dynamic disorder. For tautomerism (e.g., amino-nitro resonance), DFT calculations (B3LYP/6-311+G(d,p)) predict stable conformers. Compare experimental SC-XRD bond lengths/angles with computed geometries. Use NOESY to probe spatial proximity of protons in solution .

Q. How do substituent electronic effects (methyl, nitro, amino) alter the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : Hammett σ constants quantify electronic effects: methyl (+I), nitro (-I, -M), amino (+M). For Suzuki couplings, steric hindrance from the methyl group may reduce efficiency. Compare reaction rates under identical conditions (Pd(OAc)2_2/SPhos) with substituted analogs (e.g., fluoro vs. chloro derivatives ). Use DFT to map transition states and predict regioselectivity.

Q. What computational methods predict regioselectivity in nitration or amination of methyl benzoate derivatives?

  • Methodological Answer : Apply Fukui functions (dual descriptor) to identify nucleophilic/electrophilic sites. For nitration, simulate nitronium ion attack using Gaussian09 (MP2/cc-pVTZ). Compare with experimental data from substituted analogs (e.g., methyl 4-chloro-3-nitrobenzoate ). Validate with kinetic isotope effects (KIE) studies.

Q. How can degradation pathways of Methyl 4-amino-2-methyl-3-nitrobenzoate under oxidative or photolytic conditions be characterized?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) identify hydrolysis products (e.g., carboxylic acid). LC-MS/MS detects nitro-to-amine reduction under UV light. Use EPR to trap radical intermediates. Compare with structurally similar compounds (e.g., methyl 3-hydroxy-4-nitrobenzoate ) to infer mechanistic trends.

Data Contradiction & Validation

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the nitro-aromatic system?

  • Methodological Answer : Account for crystal packing effects via periodic boundary condition (PCE) calculations (VASP or CRYSTAL17). Compare gas-phase (DFT) vs. solid-state (SC-XRD) geometries. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions distorting bond lengths .

Q. What experimental controls ensure reproducibility in catalytic reductions of the nitro group to amine?

  • Methodological Answer :
    Standardize catalyst activation (e.g., H2_2-pretreatment of Pd/C). Monitor reaction progress via in-situ Raman spectroscopy (disappearance of nitro peak at 1350 cm1^{-1}). Use internal standards (e.g., anthracene) for GC-MS quantification. Cross-validate with 15N^{15}N-NMR for isotopic tracing .

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